Mexenone, chemically known as 2-hydroxy-4-methoxy-4'-methylbenzophenone, is a benzophenone-type organic compound. [, , , , ] It's primarily recognized for its role as a chemical sunscreen agent, absorbing ultraviolet (UV) radiation, specifically in the UV-A and UV-B ranges. [, , , , , ] Mexenone has been a subject of research for its potential applications in various fields, including dermatology and more recently, as a potential therapeutic agent for specific diseases.
Related Compounds
Octyl 4-(Dimethylamino)benzoate
Compound Description: Octyl 4-(dimethylamino)benzoate, also known as Padimate O, is a chemical sunscreen agent that primarily absorbs UVB radiation. It is commonly used in sunscreen products due to its effectiveness in protecting the skin from sunburn. []
Relevance: Octyl 4-(dimethylamino)benzoate is mentioned alongside mexenone as one of the "most efficient chemical sunscreens" in a study focusing on sunscreen synthesis. [] Both compounds share a structural similarity as benzene derivatives and function as chemical sunscreen agents.
Sulisobenzone
Compound Description: Sulisobenzone (2-hydroxy-4-benzophenone-5-sulfonic acid) is a water-soluble sunscreen agent that absorbs UV radiation, primarily in the UVB range. It is known to be less potent than some other sunscreen agents and is often used in combination with other UV filters. [, ]
Relevance: Sulisobenzone belongs to the benzophenone class of UV filters, similar to mexenone. While both offer UV protection, sulisobenzone is water-soluble and primarily absorbs UVB, whereas mexenone is less soluble and offers broader UV protection. [, ] One study reported a case where allergy to sulisobenzone was suspected to have exacerbated a light sensitivity reaction. This highlights the potential for allergic reactions to benzophenone-type UV filters, a class to which mexenone also belongs. []
Relevance: Oxybenzone, like mexenone, belongs to the benzophenone class of UV filters and is commonly used in sunscreen formulations. [, , , ] Both compounds are effective UV absorbers but have been identified as potential allergens. One study highlighted that both oxybenzone and mexenone were the most frequent sensitizers among the tested sunscreen agents, emphasizing the need for awareness of potential allergic reactions. []
Dioxybenzone
Compound Description: Dioxybenzone (2,2'-dihydroxy-4-methoxybenzophenone) is a benzophenone-type UV filter used in sunscreens and other cosmetic products to absorb and filter out UV radiation, particularly UVB rays. It is less commonly used than oxybenzone. [, , ]
Relevance: Dioxybenzone is structurally similar to both mexenone and oxybenzone, belonging to the same benzophenone class of UV filters. [, , ] While all three offer UV protection, they have varying potencies and potential for allergic reactions.
2-Ethylhexyl 4-Methoxycinnamate (Parsol MCX)
Compound Description: 2-Ethylhexyl 4-methoxycinnamate (also known as octinoxate or Parsol MCX) is a chemical sunscreen agent that primarily absorbs UVB radiation, protecting the skin from sunburns. It is commonly used in sunscreen products due to its effectiveness and good cosmetic properties. []
Relevance: This compound, along with mexenone, was identified as a potential sensitizer in a study focusing on contact allergies in patients with photosensitivity. [] Both compounds were present in a sunscreen product that caused dermatitis in a patient, highlighting the possibility of co-sensitization to multiple sunscreen agents.
Relevance: PABA, although chemically different from mexenone, serves as a point of comparison in the context of sunscreen agents and their potential to induce allergic contact dermatitis. [, , ] The shift from PABA to other UV filters, including benzophenones like mexenone, highlights the ongoing search for effective and safe sunscreen ingredients.
Isopropyl Dibenzoylmethane (Eusolex 8020)
Compound Description: Isopropyl dibenzoylmethane (Eusolex 8020) is a chemical sunscreen agent that primarily absorbs UVA radiation. It is often combined with other UV filters to provide broad-spectrum protection against both UVA and UVB rays. []
Relevance: Similar to mexenone, isopropyl dibenzoylmethane is a chemical sunscreen agent but with a different chemical structure and primary absorption in the UVA range. [] Both compounds are relevant in the context of photoallergy, with isopropyl dibenzoylmethane being a known photoallergen.
Butyl Methoxydibenzoylmethane (Parsol 1789)
Compound Description: Butyl methoxydibenzoylmethane (Parsol 1789, avobenzone) is a chemical sunscreen agent known for its strong absorption of UVA radiation. It is commonly included in sunscreen formulations to provide broad-spectrum UV protection. []
Relevance: Both butyl methoxydibenzoylmethane and mexenone are chemical sunscreen agents used in sunscreens to protect the skin from UV damage. [] They differ in their chemical structures and primary UV absorption ranges. Butyl methoxydibenzoylmethane primarily absorbs UVA, while mexenone offers broader UV protection.
Amyl Dimethyl Para-Aminobenzoate (Escalol 506)
Compound Description: Amyl dimethyl para-aminobenzoate (Escalol 506) is a chemical sunscreen agent that absorbs UVB radiation. It is an ester of PABA and was used in sunscreen formulations, but its use has declined due to concerns over PABA-related side effects like allergic reactions and staining. []
Ethoxy Ethyl-p-Methoxycinnamate (Givtan F)
Compound Description: Ethoxy ethyl-p-methoxycinnamate (Givtan F) is a chemical sunscreen agent that absorbs UVB radiation, protecting the skin from sunburn. It is commonly used in sunscreen products due to its effectiveness. []
Relevance: Ethoxy ethyl-p-methoxycinnamate, like mexenone, is a chemical sunscreen agent used to protect the skin from UV damage. [] They differ in their chemical structures, and ethoxy ethyl-p-methoxycinnamate primarily absorbs UVB radiation. Both are relevant in the context of contact allergy to sunscreen ingredients.
Synthesis Analysis
Mexenone can be synthesized through several methods, with the Friedel-Crafts acylation being one of the most notable. In this process, 2-hydroxy-4-methoxyacetophenone reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The reaction generally occurs under anhydrous conditions to minimize side reactions and requires precise temperature control to ensure optimal yields.
Reaction Conditions
Temperature: Controlled to avoid side reactions.
Catalyst: Aluminum chloride (Lewis acid).
Solvent: Typically anhydrous organic solvents are used.
In industrial settings, large-scale batch reactors are employed to facilitate the synthesis, allowing for better control over reaction parameters and purification processes such as recrystallization or chromatography .
Molecular Structure Analysis
The molecular structure of Mexenone features a benzophenone backbone with specific functional groups that contribute to its chemical properties. The compound consists of two aromatic rings connected by a carbonyl group, with hydroxyl and methoxy substituents that enhance its UV absorption capabilities.
Structural Characteristics
Functional Groups: Hydroxyl (-OH) and methoxy (-OCH₃) groups.
Aromatic Rings: Two phenyl groups contributing to its stability and reactivity.
Molecular Geometry: Planar structure allowing for effective π-π stacking interactions.
The presence of these substituents not only influences the compound's UV absorption characteristics but also its interactions with biological molecules .
Chemical Reactions Analysis
Mexenone participates in various chemical reactions typical for compounds with aromatic structures. Some notable reactions include:
Types of Reactions
Oxidation: Mexenone can undergo oxidation at the methoxy and hydroxyl groups, potentially leading to quinone formation.
Reduction: Reduction processes can convert Mexenone into corresponding alcohols or hydrocarbons.
Electrophilic Aromatic Substitution: The compound can react with electrophiles under acidic or basic conditions.
Mexenone's mechanism of action primarily involves its interaction with endothelial cells, particularly in stabilizing cell junctions. It inhibits the phosphorylation of VE-cadherin, a crucial protein for maintaining endothelial barrier integrity.
Key Mechanisms
Target Cells: Vascular endothelial cells.
Action Mode: Suppresses lipopolysaccharide-induced downregulation of junctional proteins.
Biochemical Pathways: Stabilizes endothelial barriers by preventing inflammatory-induced permeability changes.
This action suggests that Mexenone may have therapeutic potential in conditions characterized by increased vascular permeability .
Physical and Chemical Properties Analysis
Mexenone exhibits several important physical and chemical properties that influence its application in various fields.
Properties
Appearance: Typically a crystalline solid.
Solubility: Soluble in organic solvents; limited solubility in water.
Melting Point: Specific melting point data can vary by source but generally falls within standard ranges for similar compounds.
These properties are critical for its use as a sunscreen agent, where solubility and stability under UV light are essential .
Applications
Mexenone is widely utilized in several scientific and industrial applications:
Key Applications
Cosmetics Industry: Used as an effective UV filter in sunscreens and skin care products to protect against harmful UV radiation.
Pharmaceuticals: Included in formulations where UV protection is necessary.
Research Applications: Studied for its biochemical interactions and potential therapeutic effects on vascular permeability.
The compound's ability to stabilize cell junctions makes it a candidate for further research into treatments for inflammatory conditions affecting vascular integrity .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Siramesine, a sigma-2 receptor agonist siramesine has been shown to trigger cell death of cancer cells and to exhibit a potent anticancer activity in vivo.IC50 value:Target: sigma-2 receptor; lysosome-destabilizing agentsiramesine can induce rapid cell death in a number of cell lines at concentrations above 20 μM. In HaCaT cells, cell death was accompanied by caspase activation, rapid loss of mitochondrial membrane potential (MMP), cytochrome c release, cardiolipin peroxidation and typical apoptotic morphology, whereas in U-87MG cells most apoptotic hallmarks were not notable, although MMP was rapidly lost [1]. Siramesine, a sigma-2 receptor agonist originally developed as an anti-depressant, can induce cell death in transformed cells through a mechanism involving lysosomal destabilization [2].in vivo: SA4503 or siramesine given jointly with MEM (as well as with AMA) decreased the immobility time in rats. The effect of SA4503 and AMA co-administration was antagonized by progesterone, a sigma1 receptor antagonistic neurosteroid. Combined treatment with siramesine and AMA was modified by neither progesterone nor BD1047 (a novel sigma antagonist with preferential affinity for sigma1 sites) [3]
UPF-648 sodium salt is a potent kynurenine 3-monooxygenase (KMO) inhibitor; exhibits highly active at 1 uM (81 ± 10% KMO inhibition); ineffective at blocking KAT activity.IC50 value: 1 uM(81 ± 10 % inhibition) [1]Target: KMO inhibitorin vitro: BFF 122 inhibited KAT activity almost completely at both 1 and 0.1 mM. The effect was still remarkable at 0.01 mM (70 ± 1 % inhibition). At the same three concentrations, BFF 122 did not affect KMO activity significantly. In contrast, UPF 648 totally blocked KMO at 0.1 and 0.01 mM and was still highly active at 0.001 mM (81 ± 10 % inhibition), but the compound was essentially ineffective at blocking KAT activity [1]. UPF 648 binds close to the FAD cofactor and perturbs the local active-site structure, preventing productive binding of the substrate l-kynurenine. Functional assays and targeted mutagenesis reveal that the active-site architecture and UPF 648 binding are essentially identical in human KMO, validating the yeast KMO-UPF 648 structure as a template for structure-based drug design [3].in vivo: Applying an identical experimental design, separate rats were used to study the effect of KMO inhibition on the de novo synthesis of KP metabolites in the lesioned striatum. These animals were bilaterally injected with 0.1 mM UPF 648 and 3H-kynurenine in PBS. 0.1 mM UPF 648 significantly reduced the neosynthesis of 3-HK and QUIN in the lesioned striatum (by 77 % and 66%, respectively) and moderately (27%) but significantly increased the de novo formation of KYNA [1]. Administered to pregnant rats or mice on the last day of gestation, UPF 648 (50 mg/kg, i.p.) produced qualitatively similar changes (i.e., large increases in kynurenine and KYNA and reductions in 3-HK and QUIN) in the brain and liver of the offspring. Rat pups delivered by UPF 648-treated mothers and immediately exposed to neonatal asphyxia showed further enhanced brain KYNA levels [2]. UPF 648, has an IC50 of 20 nM and provides protection against intrastriatal QUIN injections in kynurenine aminotransferase (KAT II) deficient mice. UPF 648 treatment also shifts KP metabolism towards enhanced neuroprotective KYNA formation [3].
Crystals (in aqueous DMF). (NTP, 1992) Dantrolene sodium (anhydrous) is the anhydrous sodium salt of dantrolene. It contains a dantrolene(1-). Dantrolene Sodium is the sodium salt form of dantrolene, a hydantoin derivative and direct-acting skeletal muscle relaxant. Dantrolene depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration. Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction. Skeletal muscle relaxant that acts by interfering with excitation-contraction coupling in the muscle fiber. It is used in spasticity and other neuromuscular abnormalities. Although the mechanism of action is probably not central, dantrolene is usually grouped with the central muscle relaxants. See also: Dantrolene (has active moiety).
Sacubitril is a member of biphenyls. Sacubitril is a prodrug neprilysin inhibitor used in combination with valsartan to reduce the risk of cardiovascular events in patients with chronic heart failure (NYHA Class II-IV) and reduced ejection fraction. It was approved by the FDA after being given the status of priority review for on July 7, 2015. Sacubitril's active metabolite, LBQ657 inhibits neprilysin, a neutral endopeptidase that would typically cleave natiuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP). ANP and BNP are released under atrial and ventricle stress, which activate downstream receptors leading to vasodilation, natriuresis and diuresis. Under normal conditions, neprilysin breaks down other vasodilating peptides and also vasoconstrictors such as angiotensin I and II, endothelin-1 and peptide amyloid beta-protein. Inhibition of neprilysin therefore leads to reduced breakdown and increased concentration of endogenous natriuretic peptides in addition to increased levels of vasoconstricting hormones such as angiotensin II. Sacubitril is a neprilysn (NEP) inhibitor prodrug with natriuretic activity. Upon administration, sacubitril is metabolized by esterases to its active metabolite, sacubitrilat, which inhibits NEP, a neutral endopeptidase that cleaves natriuretic peptides such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and c-type natriuretic peptide (CNP), as well as certain vasoconstricting peptides including as angiotensin I and II, and endothelin-1. Additionally, sacubitrilat may inhibit NEP-mediated catabolism of certain peptide-based agents, thereby improving their in vivo stability and increasing tumor cell exposure.
Saquinavir mesylate is an organic molecular entity. Saquinavir Mesylate is the mesylate salt form of saquinavir, a peptidomimetic inhibitor of human immunodeficiency virus (HIV) protease. An HIV protease inhibitor which acts as an analog of an HIV protease cleavage site. It is a highly specific inhibitor of HIV-1 and HIV-2 proteases, and also inhibits CYTOCHROME P-450 CYP3A. See also: Saquinavir (has active moiety).
Azimilide is a class III antiarrhythmic agent. It blocks rapidly activating delayed rectifier (IKr) and slowly activating delayed rectifier (IKs) potassium currents in isolated guinea pig ventricular myocytes (IC50s = 0.3 and 3 μM, respectively). Azimilide (0.1-10 μM) prolongs action potential duration (APD) in isolated calf Purkinje fibers and ventricular trabeculae in a concentration-dependent manner. It increases the effective refractory period (ERP) in isolated perfused guinea pig hearts and ferret papillary muscles. Azimilide (0.3-30 mg/kg) increases ERP and the absolute refractory period and decreases heart rate in dogs. It reduces mean arrhythmia score in a rat model of coronary artery ligation and reperfusion-induced severe ventricular arrhythmia. Azimilide (10-30 mg/kg) also prevents sustained and non-sustained ventricular tachyarrhythmias in dogs. Azimilide 2Hcl(NE-10064 2Hcl) is a class III antiarrhythmic compound, inhibits I(Ks) and I(Kr) in guinea-pig cardiac myocytes and I(Ks) (minK) channels expressed in Xenopus oocytes. IC50 value:Target:in vitro: Azimilide blocked HERG channels at 0.1 and 1 Hz with IC50s of 1.4 microM and 5.2 microM respectively. Azimilide blockade of HERG channels expressed in Xenopus oocytes and I(Kr) in mouse AT-1 cells was decreased under conditions of high [K+]e, whereas block of slowly activating I(Ks) channels was not affected by changes in [K+]e. Azimilide suppressed the following currents (Kd in parenthesis): IKr (< 1 microM at -20 mV), IKs (1.8 microM at +30 mV), L-type Ca current (17.8 microM at +10 mV), and Na current (19 microM at -40 mV). Azimilide was a weak blocker of the transient outward and inward rectifier currents (Kd > or = 50 microM at +50 and -140 mV, respectively). Azimilide blocked IKr, IKs, and INa in a use-dependent manner. Furthermore, azimilide reduced a slowly inactivating component of Na current that might be important for maintaining the action potential plateau in canine ventricular myocytes. In guinea pig ventricular myocytes, NE-10064 (0.3-3 microM) significantly prolonged action potential duration (APD) at 1 Hz. At 3 Hz, NE-10064 (0.3-1 microM) increased APD only slightly, and at 10 microM decreased APD and the plateau potential. NE-10064 potently blocked the rapidly activating component of the delayed rectifier, IKr (IC50 0.4 microM), and inhibited IKs (IC50 3 microM) with nearly 10-fold less potency. in vivo: NE-10064 (10 mg/kg intravenously, i.v.) reduced (p < 0.05) the incidence (8 of 12) of PES-induced ventricular tachycardia (VT). The cycle length of induced VT was not prolonged by NE-10064 (0.245 +/- 0.046 s predrug vs. 0.301 +/- 0.060 s postdrug). NE-10064 increased ventricular effective refractory period (VERP 166 +/- 5 ms predrug vs. 194 +/- 13 ms postdrug, p = 0.013), prolonged QTc interval (310 +/- 12 ms predrug vs. 350 +/- 16 ms postdrug, p = 0.004) and prolonged the effective refractory period (ERP) of noninfarcted myocardium (p = 0.045).
Azimilide is an investigational class III anti-arrhythmic drug that blocks fast and slow components of the delayed rectifier cardiac potassium channels. It is not approved for use in any country, but is currently in clinical trials in the United States.